molecular formula C26H42O6 B3010597 Simvastatin acid-d3 CAS No. 1309272-51-2

Simvastatin acid-d3

Cat. No.: B3010597
CAS No.: 1309272-51-2
M. Wt: 453.634
InChI Key: PLNPEDNGLSMHOD-NLCCXZAOSA-N
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Description

Simvastatin acid-d3 is a deuterated form of simvastatin acid, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of simvastatin due to its stability and distinguishable mass spectrometric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simvastatin acid-d3 typically involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Simvastatin acid-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Simvastatin acid-d3 is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and bioavailability of simvastatin in biological systems.

    Drug Interaction Studies: Helps in understanding the interaction of simvastatin with other drugs at the molecular level.

    Biological Research: Used in studies related to cholesterol metabolism and cardiovascular diseases.

    Industrial Applications: Employed in the development of new formulations and delivery systems for lipid-lowering medications.

Mechanism of Action

Simvastatin acid-d3 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. The reduction in cholesterol synthesis leads to an increase in the uptake of low-density lipoprotein cholesterol by the liver, thereby lowering plasma cholesterol levels. The molecular targets involved include the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase and the low-density lipoprotein receptor.

Comparison with Similar Compounds

Simvastatin acid-d3 is compared with other statins such as:

    Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, but with a longer half-life.

    Pravastatin: Less lipophilic compared to simvastatin, leading to fewer muscle-related side effects.

    Lovastatin: Structurally similar but with different pharmacokinetic properties.

    Fluvastatin: Known for its high bioavailability and fewer drug interactions.

This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies.

Properties

IUPAC Name

(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPEDNGLSMHOD-NLCCXZAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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